![molecular formula C14H12O3 B13997020 (2-Hydroxyphenyl)(phenyl)acetic acid CAS No. 25173-82-4](/img/structure/B13997020.png)
(2-Hydroxyphenyl)(phenyl)acetic acid
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Overview
Description
(2-Hydroxyphenyl)(phenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is an organic compound with the molecular formula C8H8O3. It is a hydroxy monocarboxylic acid that is structurally characterized by a phenyl group substituted with a hydroxy group at the ortho position and an acetic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Hydroxyphenyl)(phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the treatment of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent in the presence of a copper catalyst. The reaction is typically carried out at temperatures above 130°C . Another method involves the crystallization of the acid from ether or chloroform .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves or similar pressure vessels is common to ensure the reaction conditions are maintained consistently .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2-Hydroxyphenyl)(phenyl)acetic acid has a wide range of scientific research applications:
Biology: It serves as a potential biomarker for certain metabolic disorders, such as phenylketonuria.
Medicine: It is involved in the synthesis of drugs like atenolol and 3,4-dihydroxyphenylacetic acid.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)(phenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an intermediate in metabolic pathways, particularly those involving the metabolism of aromatic amino acids like phenylalanine . The compound’s hydroxy and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group at the para position.
Phenylacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a carboxylic acid group directly attached to the benzene ring.
Uniqueness
(2-Hydroxyphenyl)(phenyl)acetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the phenyl ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Biological Activity
(2-Hydroxyphenyl)(phenyl)acetic acid, also known as ortho-hydroxyphenylacetic acid, is a compound of growing interest due to its diverse biological activities. This article explores its biological properties, including its antioxidant capabilities, potential therapeutic applications, and interactions with various biological systems.
- Chemical Formula : C14H12O3
- Molecular Weight : 232.24 g/mol
- Solubility : Slightly soluble in water, more soluble in organic solvents.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It acts as a free radical scavenger and has been shown to protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 13.40 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 11.29 |
These findings suggest its potential use as a natural preservative in food and pharmaceutical industries .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro and in animal models, suggesting potential therapeutic applications in conditions such as arthritis and inflammatory bowel disease .
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant effects of this compound on human fibroblast cells exposed to oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and lipid peroxidation levels compared to untreated controls, highlighting its protective role against oxidative damage .
Case Study 2: Antimicrobial Activity
In a clinical setting, the antimicrobial efficacy of this compound was tested against common pathogens responsible for skin infections. The compound demonstrated effective inhibition of bacterial growth, leading to improved healing rates in infected wounds when applied topically .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Its structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Stabilization : The compound may stabilize cell membranes, enhancing cell survival under stress conditions.
Properties
CAS No. |
25173-82-4 |
---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-2-phenylacetic acid |
InChI |
InChI=1S/C14H12O3/c15-12-9-5-4-8-11(12)13(14(16)17)10-6-2-1-3-7-10/h1-9,13,15H,(H,16,17) |
InChI Key |
SXQMCNKPZIBQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2O)C(=O)O |
Origin of Product |
United States |
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